1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
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Overview
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE involves multiple steps:
Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole: This intermediate is synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine hydrochloride in ethanol under reflux conditions.
Functionalization at the 5-position: The 5-position of the pyrazole ring is functionalized using lithiation followed by electrophilic trapping.
Acetylation: The acetylation of the pyrazole intermediate is achieved using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include:
Batch Processing: Large-scale batch reactors are used to carry out the initial formation of the pyrazole intermediate.
Flow Chemistry: Continuous flow reactors are employed for the lithiation and electrophilic trapping steps to ensure high yield and purity.
Purification: The final product is purified using distillation and recrystallization techniques to achieve the desired chemical purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar chemical properties.
5-methyl-3-(trifluoromethyl)-1H-pyrazole: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE lies in its dual trifluoromethyl substitution, which enhances its chemical stability and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H12F6N4O2 |
---|---|
Molecular Weight |
358.24g/mol |
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H12F6N4O2/c1-6-4-10(24,12(16,17)18)22(19-6)9(23)5-21-7(2)3-8(20-21)11(13,14)15/h3,24H,4-5H2,1-2H3 |
InChI Key |
XJPRQXIEPYBTCJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)(F)F)C |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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